molecular formula C7H8N2O2S B8670733 N-(2-thienylcarbonylamino)ethanamide

N-(2-thienylcarbonylamino)ethanamide

Cat. No. B8670733
M. Wt: 184.22 g/mol
InChI Key: ZIQDCDSGOMDRFJ-UHFFFAOYSA-N
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Patent
US06333324B1

Procedure details

To a mixture of acetic hydrazide (2.63 g) and NaHCO3 (3.44 g) in a solution of dioxane (40 ml) and H2O (4 ml) was added dropwise 2-thiophenecarbonyl chloride (4.00 g) with ice-cooling. After stirring for 2 hours at ambient temperature, the mixture was diluted with AcOEt and filtered. After concentration of the filtrate, the obtained residue was crystallized from a mixture of AcOEt and hexane to give 5.38 g of N-(2-thienylcarbonylamino)ethanamide.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH2:5])(=[O:3])[CH3:2].C([O-])(O)=O.[Na+].O1CCOCC1.[S:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[C:22](Cl)=[O:23]>CCOC(C)=O.O>[S:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[C:22]([NH:5][NH:4][C:1](=[O:3])[CH3:2])=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
2.63 g
Type
reactant
Smiles
C(C)(=O)NN
Name
Quantity
3.44 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After concentration of the filtrate, the obtained residue was crystallized from a mixture of AcOEt and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)NNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.38 g
YIELD: CALCULATEDPERCENTYIELD 107%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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